molecular formula C20H20N2O2 B14985243 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14985243
M. Wt: 320.4 g/mol
InChI Key: LRLOAVIDOKYALV-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the 3,4-dimethylphenyl and phenyl groups adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethylbenzoyl chloride with N-ethyl-N-phenylhydroxylamine in the presence of a base such as triethylamine can lead to the formation of the desired oxazole ring. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds. Substitution reactions can lead to a variety of substituted oxazole derivatives.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxamide group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-ethyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-thiazole-3-carboxamide

Uniqueness

5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the 3,4-dimethylphenyl and phenyl groups, along with the oxazole ring and carboxamide group, contributes to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-4-22(17-8-6-5-7-9-17)20(23)18-13-19(24-21-18)16-11-10-14(2)15(3)12-16/h5-13H,4H2,1-3H3

InChI Key

LRLOAVIDOKYALV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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